BENGHE Foundational & Exploratory

Check Availability & Pricing

3-Aminoquinuclidine dihydrochloride CAS
number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

3-Aminoquinuclidine
dihydrochloride

Cat. No.: B133414

Compound Name:

An In-depth Technical Guide to 3-
Aminoquinuclidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Aminoquinuclidine
dihydrochloride, a pivotal building block in modern medicinal chemistry. This document details
its chemical and physical properties, experimental protocols for its synthesis and analysis, and
its role in the development of therapeutics targeting significant signaling pathways.

Core Compound Identification and Molecular
Structure

3-Aminoquinuclidine is a bicyclic amine that serves as a crucial chiral intermediate in the
synthesis of a variety of bioactive molecules. It is commercially available as a racemic mixture
and as its individual enantiomers, typically in the form of a dihydrochloride salt to enhance
stability and solubility.[1]

The molecular structure is characterized by a rigid quinuclidine core with an amino group
substituted at the 3-position. This specific arrangement is key to its utility in designing
compounds that interact with biological targets.
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Molecular Formula: C7H14Nz - 2HCI

Molecular Weight: 199.12 g/mol

Chemical Structures:

» Racemic 3-Aminoquinuclidine Dihydrochloride:
o SMILES: CI.CI.LNC1CN2CCC1CC2

¢ (S)-(-)-3-Aminoquinuclidine Dihydrochloride:
o SMILES: CI.CI.N[C@@H]1CN2CC[C@H]1CC2

¢ (R)-(+)-3-Aminoquinuclidine Dihydrochloride:
o SMILES: CI.CI.N[C@H]1CN2CC[C@@H]1CC2

Physicochemical and Quantitative Data

The physicochemical properties of 3-Aminoquinuclidine dihydrochloride and its enantiomers
are summarized below. These properties are critical for its application in chemical synthesis
and formulation development.
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(S)-(-)-

(R)-(+)-

Property Racemic . . Reference(s)
Enantiomer Enantiomer
CAS Number 6530-09-2 119904-90-4 123536-14-1 [2]
White to off-white ~ White to off-white ~ White to beige
Appearance ) [31[4]
powder solid powder
Melting Point
. 321-323 (dec.) >300 >300 [4]
4
N . _ +22° to +26°
Specific Optical ) -24° (c=1in H20 ]
) Not Applicable (c=1in H20 at [5]
Rotation at 20°C)
20°C)
Soluble in water;  Soluble in water;
- Soluble in water slightly soluble in  slightly soluble in
Solubility [61[7]

and methanol.

heated DMSO

and methanol.

heated DMSO

and methanol.

Experimental Protocols

Detailed methodologies for the synthesis, analysis, and biological evaluation of 3-

Aminoquinuclidine dihydrochloride are essential for its effective use in research and

development.

Synthesis and Chiral Resolution of (S)-3-
Aminoquinuclidine Dihydrochloride

This protocol is adapted from a patented method for the preparation of the (S)-enantiomer, a
key intermediate for the synthesis of palonosetron.[1]

Workflow for the Synthesis and Resolution:
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Synthesis and Resolution Workflow

Step 1: Liberation of Free Base

Racemic 3-Aminoquinuclidine
dihydrochloride
Dissolve in Methanol
Add Potassium Carbonate
Stir and Filter
3-Aminoquinuclidine Free Base
in Methanol

Step 2: Diastereorayeric Salt Formation

Add D-Tartaric Acid

Stir to Precipitate

(S)-3-Aminoquinuclidine-D-tartrate
(Solid)

Step 3: Rec‘?lstallization

Dissolve in Hot Ethanol

Slow Cooling and Filtration

Purified (S)-3-Aminoquinuclidine-D-tartrate

Step 4: Liberationvof (S)-Enantiomer

Dissolve in Ethanol

Add Sodium Acetate (to pH 9)

Filter Inorganic Salts

(S)-3-Aminoquinuclidine Free Base

Step 5: Dihydni’chloride Salt Formation

Dissolve in Methanol

Bubble HCI gas (to pH 1)

Crystallize and Filter

(S)-3-Aminoquinuclidine
dihydrochloride
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Synthesis and Resolution Workflow
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Detailed Protocol:

e Liberation of the Free Base:

[¢]

To a flask, add 10g of 3-Aminoquinuclidine dihydrochloride and 150ml of methanol.

Cool the mixture in an ice-water bath to 0-5°C.

[¢]

[e]

Add 6.9g of potassium carbonate and stir at room temperature for 1 hour.

o

Filter the mixture to remove the inorganic salts. The filtrate contains the 3-
aminoquinuclidine free base.

o Formation of Diastereomeric Salt:
o To the filtrate from the previous step, add 7.3g of D-tartaric acid while stirring at 50°C.

o Stir for 1 hour to facilitate the formation of the diastereomeric salt, which will precipitate as
a solid.

o Filter the solid, wash with a small amount of solvent, and dry to obtain the crude (S)-3-
aminoquinuclidine-D-tartrate.

e Recrystallization:

o Dissolve the crude tartrate salt in 60ml of absolute ethanol by heating to 80°C until fully
dissolved.

o Slowly cool the solution at a controlled rate (e.g., 3°C/minute).

o When the temperature reaches 5°C, filter the recrystallized solid.
 Liberation of the (S)-Enantiomer:

o Dissolve the purified (S)-3-aminoquinuclidine-D-tartrate in ethanol.

o Add sodium acetate to adjust the pH to 9 and stir for 4 hours.

o Filter to remove the precipitated inorganic salts.
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o Concentrate the mother liquor under reduced pressure to obtain the solid (S)-3-
aminoquinuclidine free base.

o Formation of the Dihydrochloride Salt:

[¢]

Dissolve the obtained (S)-3-aminoquinuclidine in methanol and filter.

[e]

At room temperature, bubble hydrogen chloride gas through the filtrate until the pH
reaches 1.

[e]

Stir for 3 hours at 25°C to allow for crystallization.

o

Filter the resulting solid to obtain (S)-3-Aminoquinuclidine dihydrochloride.

Analytical Method: Chiral HPLC for Enantiomeric Purity

While a specific validated HPLC method for 3-Aminoquinuclidine dihydrochloride was not
found, a method for a structurally similar compound, 3-quinuclidinol, can be adapted. This
method involves pre-column derivatization to allow for effective chiral separation and UV
detection.[8]

Principle: The enantiomers are derivatized with a chromophore-containing chiral reagent, and
the resulting diastereomers are separated on a chiral HPLC column.

Exemplary Derivatization and HPLC Conditions (for 3-quinuclidinol):
» Derivatizing Agents: Benzoyl chloride in the presence of triethylamine.
e Column: Chiralpak IC.

o Mobile Phase: A mixture of n-hexane, ethanol, 2-propanol, and diethylamine (e.qg.,
80:8:12:0.4 vIv).

o Detection: UV spectrophotometry.

Note: Method development and validation would be required to optimize this approach for 3-
Aminoquinuclidine.
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In Vitro Biological Assay: 5-HT3 Receptor Antagonism

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test

compound for the 5-HTs receptor.

Materials:

HEK?293 cells stably expressing the human 5-HT3A receptor.
Membrane preparation from these cells.

Radioligand: [3H]-Granisetron.

Non-specific binding control: Ondansetron (10 uM).

Assay buffer.

Test compound (e.g., a derivative of 3-Aminoquinuclidine).

Procedure:

In a 96-well plate, add 50 pL of the test compound at various concentrations.
For total binding wells, add 50 pL of assay buffer.

For non-specific binding wells, add 50 pL of 10 uM Ondansetron.

Add 50 pL of [3H]-Granisetron to all wells.

Initiate the binding reaction by adding 50 uL of the cell membrane preparation.
Incubate the plate at 25°C for 60 minutes.

Terminate the assay by rapid filtration through glass fiber filters.

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:
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o Calculate specific binding by subtracting non-specific binding from total binding.

o Determine the ICso of the test compound and calculate the Ki using the Cheng-Prusoff
equation.

In Vitro Biological Assay: Acetylcholinesterase (AChE)
Inhibition

This protocol is based on the Ellman method for measuring AChE activity and screening for
inhibitors.

Principle: AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis(2-
nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured
spectrophotometrically at 412 nm.

Materials:

Acetylcholinesterase (AChE) enzyme.

Acetylthiocholine iodide (ATCI) as the substrate.

DTNB (Ellman's Reagent).

Phosphate buffer (0.1 M, pH 8.0).

Test compound.

Procedure:

» Design a 96-well plate layout including blank (no enzyme), negative control (no inhibitor),
positive control (known inhibitor), and test compound wells.

e Add the AChE working solution to each well (except the blank).

o Add the appropriate dilutions of the test compound or vehicle to the corresponding wells.

 Incubate for a pre-determined time (e.g., 15 minutes).
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» Start the reaction by adding a mixture of ATCI and DTNB to all wells.

e Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.
Data Analysis:

o Calculate the percentage of AChE inhibition for each concentration of the test compound.

o Determine the ICso value, which is the concentration of the inhibitor that reduces the enzyme
activity by 50%.

Role in Drug Development and Signaling Pathways

3-Aminoquinuclidine and its enantiomers are critical starting materials for the synthesis of drugs
targeting various neurological and physiological conditions. Its rigid bicyclic structure provides a
well-defined scaffold for interacting with specific receptor binding sites.

5-HTs Receptor Antagonists

The (S)-enantiomer of 3-Aminoquinuclidine is a key component in the synthesis of
palonosetron, a potent and selective 5-HTs receptor antagonist used for the prevention of
chemotherapy-induced and postoperative nausea and vomiting.[1] The 5-HTs receptor is a
ligand-gated ion channel, and its activation leads to neuronal depolarization.

5-HTs Receptor Signaling Pathway:
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5-HT3 Receptor Signaling Pathway
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5-HT3 Receptor Signaling Pathway
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Acetylcholinesterase Inhibitors

Derivatives of 3-Aminoquinuclidine have been investigated as acetylcholinesterase (AChE)
inhibitors. AChE is the enzyme responsible for the breakdown of the neurotransmitter
acetylcholine. Inhibiting this enzyme increases the levels of acetylcholine in the synaptic cleft,
which is a therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis.

Mechanism of Acetylcholinesterase Inhibition:
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Mechanism of Acetylcholinesterase Inhibition
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Mechanism of Acetylcholinesterase Inhibition

Conclusion
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3-Aminoquinuclidine dihydrochloride, in its racemic and enantiomerically pure forms, is a
compound of significant interest to the pharmaceutical and chemical research communities. Its
well-defined and rigid structure makes it an invaluable scaffold for the design of potent and
selective therapeutic agents. This guide provides core technical information to support its
application in drug discovery and development, from fundamental properties to detailed
experimental protocols and its role in key signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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